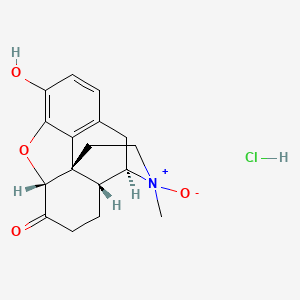
Hydromorphone N-Oxide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydromorphone N-Oxide Hydrochloride is a derivative of hydromorphone, an opioid analgesic used to treat moderate to severe pain. This compound is known for its potent analgesic properties and is often used in pharmaceutical research and quality control as a reference standard .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydromorphone N-Oxide Hydrochloride typically involves the oxidation of hydromorphone. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids. The process is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the hydromorphone molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced as a pharmaceutical secondary standard, certified for use in various analytical applications .
Chemical Reactions Analysis
Types of Reactions
Hydromorphone N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to hydromorphone under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products
The major products formed from these reactions include hydromorphone and its various derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydromorphone N-Oxide Hydrochloride is widely used in scientific research due to its potent analgesic properties and its role as a reference standard. Some of its applications include:
Pharmaceutical Research: Used in the development and testing of new analgesic drugs.
Quality Control: Employed as a reference standard in the pharmaceutical industry to ensure the quality and consistency of hydromorphone-based products.
Analytical Chemistry: Utilized in various analytical techniques to study the properties and behavior of opioid compounds
Mechanism of Action
Hydromorphone N-Oxide Hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular target is the mu-opioid receptor, which is responsible for its analgesic effects. The binding of the compound to these receptors inhibits the ascending pain pathways, altering the perception and response to pain. Additionally, it causes cough suppression by direct central action in the medulla and produces generalized central nervous system depression .
Comparison with Similar Compounds
Hydromorphone N-Oxide Hydrochloride is unique due to its specific chemical structure and potent analgesic properties. Similar compounds include:
Hydromorphone Hydrochloride: The parent compound, used widely as an analgesic.
Oxymorphone: Another opioid analgesic with similar properties.
Hydrocodone: A less potent opioid analgesic used for moderate pain relief
In comparison, this compound is often preferred in research and quality control due to its high purity and well-defined chemical properties.
Properties
Molecular Formula |
C17H20ClNO4 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-,18?;/m0./s1 |
InChI Key |
WADVBGSCKQJPHU-DVXRNJFZSA-N |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4)[O-].Cl |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


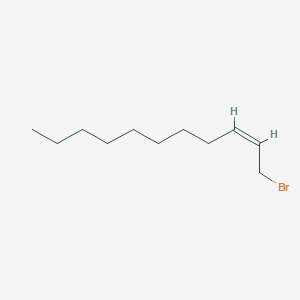
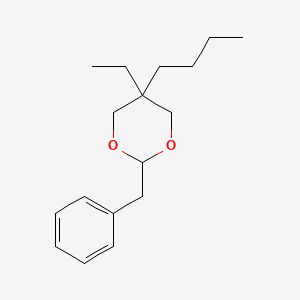
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)

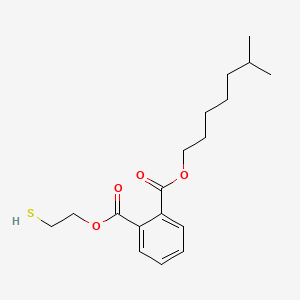

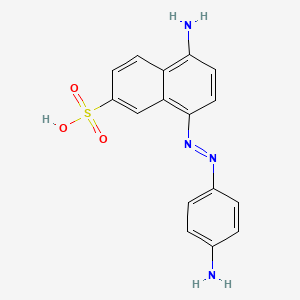
![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)

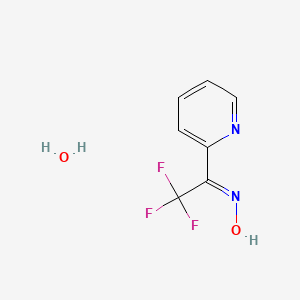

![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
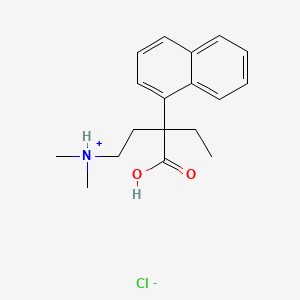
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
